molecular formula C17H15BrN4OS B15079914 3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 303107-02-0

3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

カタログ番号: B15079914
CAS番号: 303107-02-0
分子量: 403.3 g/mol
InChIキー: YTZYSQLQQVDLNQ-VXLYETTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 5-bromothiophene moiety at position 3 of the pyrazole ring and an (E)-configured 4-ethylphenyl substituent on the hydrazide group. Its synthesis typically involves condensation reactions between pyrazole-carboxylic acid hydrazides and substituted aldehydes, followed by spectroscopic (e.g., NMR, IR) and crystallographic validation .

特性

CAS番号

303107-02-0

分子式

C17H15BrN4OS

分子量

403.3 g/mol

IUPAC名

5-(5-bromothiophen-2-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15BrN4OS/c1-2-11-3-5-12(6-4-11)10-19-22-17(23)14-9-13(20-21-14)15-7-8-16(18)24-15/h3-10H,2H2,1H3,(H,20,21)(H,22,23)/b19-10+

InChIキー

YTZYSQLQQVDLNQ-VXLYETTFSA-N

異性体SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

正規SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a series of reactions including hydrazinolysis and condensation with 4-ethylbenzaldehyde to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions

3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.

科学的研究の応用

3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(5-bromothiophen-2-yl)-N’-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Comparison

The target compound shares a core pyrazole-carbohydrazide scaffold with analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key structural variations include:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound R₁: 5-Bromothiophen-2-yl; R₂: 4-Ethylphenyl C₁₇H₁₅BrN₄OS 409.29* Bromothiophene enhances π-stacking; ethylphenyl improves lipophilicity
3-(4-Bromophenyl)-N′-[(E)-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide R₁: 4-Bromophenyl; R₂: 4-Bromophenyl C₁₇H₁₂Br₂N₄O 440.11 Dual bromine atoms increase halogen bonding potential
N′-[(E)-(3-Bromophenyl)methylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide R₁: 4-(4-Methylbenzyloxy)phenyl; R₂: 3-Bromophenyl C₂₆H₂₁BrN₄O₂ 517.38 Methoxy and methylbenzyl groups enhance solubility
(E)-N-(5-Bromo-2-hydroxybenzylidene)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide R₁: 4-Ethoxyphenyl; R₂: 5-Bromo-2-hydroxyphenyl C₁₉H₁₇BrN₄O₃ 429.27 Hydroxyl and ethoxy groups facilitate hydrogen bonding
3-(4-Bromophenyl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide R₁: 4-Bromophenyl; R₂: Pyridin-4-yl C₁₆H₁₂BrN₅O 370.21 Pyridinyl moiety introduces basicity and metal-coordination capabilities

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br in the target compound) enhance stability and intermolecular interactions .
  • Lipophilic Substituents (e.g., ethylphenyl in the target compound) improve membrane permeability .
  • Polar Groups (e.g., hydroxyl, methoxy) increase solubility but may reduce blood-brain barrier penetration .
Computational Studies
  • DFT Analysis : Electron-withdrawing groups (e.g., Br) lower HOMO-LUMO gaps, increasing reactivity .
  • Molecular Docking : Pyridinyl and bromophenyl analogs (e.g., ) show strong binding to EGFR (ΔG = −9.2 kcal/mol) via halogen-π interactions .

生物活性

The compound 3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the condensation of hydrazides with appropriate aldehydes. A one-pot synthesis method has been reported, which simplifies the process and enhances yield. This method typically utilizes an acid catalyst to facilitate the reaction between 3-(5-bromothiophen-2-yl)-1H-pyrazole and an appropriate aldehyde.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a related study evaluated various pyrazole derivatives against carcinoma cell lines using the MTT assay. The results showed promising cytotoxic effects, with some derivatives achieving IC50 values comparable to standard chemotherapeutics like Cisplatin .

CompoundIC50 (μM) - Liver CarcinomaIC50 (μM) - Lung Carcinoma
Cisplatin3.786.39
Compound 175.358.74

This indicates that while some derivatives are potent, further optimization may be necessary to enhance the efficacy of 3-(5-bromothiophen-2-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide specifically.

The mechanism by which pyrazole derivatives exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases or inhibition of specific signaling pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Modifications at various positions on the pyrazole ring or substituents on the phenyl groups can significantly influence biological activity. For example, variations in halogen substitution have been shown to affect both potency and selectivity against different cancer cell lines.

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in clinical settings:

  • Case Study 1 : A study focusing on a series of substituted pyrazoles demonstrated enhanced activity against breast cancer cell lines when specific electron-withdrawing groups were introduced .
  • Case Study 2 : Another investigation reported that certain hydrazone derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。